molecular formula C17H22BNO5S B13338071 (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B13338071
M. Wt: 363.2 g/mol
InChI Key: RSBWOQMPTRIKHE-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a benzyloxy group at the ortho position and a bulky N-(tert-butyl)sulfamoyl substituent at the para position. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, which are critical in pharmaceutical and agrochemical synthesis . The benzyloxy group enhances solubility in organic solvents, while the sulfamoyl moiety introduces steric and electronic effects that influence reactivity and selectivity in coupling reactions.

Properties

Molecular Formula

C17H22BNO5S

Molecular Weight

363.2 g/mol

IUPAC Name

[5-(tert-butylsulfamoyl)-2-phenylmethoxyphenyl]boronic acid

InChI

InChI=1S/C17H22BNO5S/c1-17(2,3)19-25(22,23)14-9-10-16(15(11-14)18(20)21)24-12-13-7-5-4-6-8-13/h4-11,19-21H,12H2,1-3H3

InChI Key

RSBWOQMPTRIKHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced by reacting the intermediate compound with tert-butylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs for boron neutron capture therapy (BNCT), a type of cancer treatment.

    Industry: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituents at the phenyl ring’s para position or modifications to the benzyloxy group. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid -Benzyloxy (C₆H₅CH₂O-) at C2
-N-(tert-butyl)sulfamoyl (-SO₂NHtBu) at C5
C₁₇H₂₁BNO₅S 362.23 g/mol High steric bulk from tert-butyl group; sulfamoyl enhances hydrogen-bonding potential .
(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid () -Benzyloxy at C2
-CF₃ at C5
C₁₅H₁₂BF₃O₃ 316.07 g/mol Electron-withdrawing CF₃ group increases electrophilicity; lower molecular weight improves solubility .
(2-(N-(tert-Butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid () -N-(tert-butyl)sulfamoyl at C2
-OCF₃ at C5
C₁₁H₁₅BF₃NO₅S 341.11 g/mol Trifluoromethoxy group enhances metabolic stability; dual electron-withdrawing effects .
(2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid () -Benzyloxy at C2
-tBu at C5
C₁₇H₂₁BO₃ 284.16 g/mol tert-butyl substituent provides steric shielding without sulfamoyl’s polarity .

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, OCF₃) in analogs enhance reactivity in Suzuki reactions by increasing the electrophilicity of the boron center .

Physicochemical Properties

Comparative data on stability, solubility, and pKa:

Property Target Compound (2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid
Solubility Soluble in DMF, THF, DCM Soluble in ethanol, DMSO Soluble in ethanol, DMF
pKa ~8.5 (predicted) Not reported 8.68 ± 0.53
Stability Air-stable but light-sensitive Stable under inert conditions Stable at 2–8°C; light-sensitive

Reactivity in Suzuki Coupling :

  • demonstrates that 5-(benzyloxy)-2-methoxyphenylboronic acid (structurally related) achieves 30% yield in microwave-assisted Cu-catalyzed Suzuki reactions under optimized conditions . The tert-butyl sulfamoyl group in the target compound may reduce reaction rates due to steric hindrance but improve selectivity for bulky aryl halides.

Biological Activity

(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, anticancer, and enzyme inhibitory effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a benzyloxy group and a tert-butyl sulfamoyl moiety, which contribute to its solubility and biological activity. The presence of the boronic acid functional group is significant for its interaction with biomolecules.

Property Details
Molecular Formula C23H32BNO5S
Molecular Weight 445.38 g/mol
CAS Number 2304635-64-9

Antioxidant Activity

Recent studies have demonstrated that (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid exhibits strong antioxidant properties. For instance, it showed an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays, indicating its effectiveness in neutralizing free radicals .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It has shown significant activity against various bacterial strains, which may be attributed to the boronic acid moiety's ability to interact with bacterial enzymes. Specific studies have indicated that it can inhibit class C β-lactamases, making it a potential candidate for treating resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF-7. The compound exhibited a notable cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against cancer cells while showing no toxic effects on healthy cell lines . This selective toxicity suggests that the compound could be further developed as an anticancer agent.

Enzyme Inhibition

The compound's role as an enzyme inhibitor has been extensively studied:

  • Acetylcholinesterase Inhibition: Moderate activity was observed with an IC50 of 115.63 ± 1.16 µg/mL.
  • Butyrylcholinesterase Inhibition: High activity was noted with an IC50 of 3.12 ± 0.04 µg/mL.
  • Antiurease Activity: The compound showed promising inhibition with an IC50 of 1.10 ± 0.06 µg/mL.
  • Antithyrosinase Activity: It exhibited an IC50 of 11.52 ± 0.46 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological activities of boronic acids and their derivatives:

  • Antioxidant and Anticancer Effects:
    • A study formulated a cream containing the compound and assessed its biological activities in vitro and in vivo, confirming its antioxidant and anticancer properties .
  • Mechanism of Action:
    • Research indicates that the mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation and bacterial resistance mechanisms .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies suggest that this compound can be administered intravenously, although further optimization is required to enhance its therapeutic efficacy .

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